molecular formula C39H39N3O6 B600938 1-(9H-Carbazol-4-yloxy)-3-(4-(2-hydroxy-3-((2-(2-methoxyphenoxy)ethyl)amino)propoxy)-9H-carbazol-9-yl)propan-2-ol CAS No. 1391052-16-6

1-(9H-Carbazol-4-yloxy)-3-(4-(2-hydroxy-3-((2-(2-methoxyphenoxy)ethyl)amino)propoxy)-9H-carbazol-9-yl)propan-2-ol

Número de catálogo: B600938
Número CAS: 1391052-16-6
Peso molecular: 645.76
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound, identified as Carvedilol EP Impurity-D (Molecular Weight: 645.76 g/mol), is a bis-carbazole derivative structurally related to the β-blocker drug carvedilol (MW: 406.47 g/mol) . Its structure features two carbazole moieties linked via a propan-2-ol backbone, with a methoxyphenoxy ethylamino substituent. The compound arises as a byproduct during carvedilol synthesis, particularly during epoxide ring-opening reactions involving 4-(oxiranylmethoxy)-9H-carbazole and amines . Its synthesis is often accompanied by challenges in avoiding dimerization or branching, leading to reduced industrial yield .

Propiedades

IUPAC Name

1-[9-[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]carbazol-4-yl]oxy-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H39N3O6/c1-45-34-16-6-7-17-35(34)46-21-20-40-22-26(43)24-47-37-19-9-15-33-39(37)29-11-3-5-14-32(29)42(33)23-27(44)25-48-36-18-8-13-31-38(36)28-10-2-4-12-30(28)41-31/h2-19,26-27,40-41,43-44H,20-25H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USBVSUHNTUBUMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3CC(COC5=CC=CC6=C5C7=CC=CC=C7N6)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H39N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

645.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1391052-16-6
Record name 1-(9H-Carbazol-4-yloxy)-3-(4-(2-hydroxy-3-((2-(2-methoxyphenoxy)ethyl)amino)propoxy)-9H-carbazol-9-yl)propan-2-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391052166
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(9H-CARBAZOL-4-YLOXY)-3-(4-(2-HYDROXY-3-((2-(2-METHOXYPHENOXY)ETHYL)AMINO)PROPOXY)-9H-CARBAZOL-9-YL)PROPAN-2-OL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/752E927E0O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mecanismo De Acción

Análisis Bioquímico

Actividad Biológica

The compound 1-(9H-Carbazol-4-yloxy)-3-(4-(2-hydroxy-3-((2-(2-methoxyphenoxy)ethyl)amino)propoxy)-9H-carbazol-9-yl)propan-2-ol, commonly known as Carvedilol, is a non-selective β-adrenergic blocking agent with vasodilatory properties. It has been extensively studied for its pharmacological effects, particularly in the treatment of cardiovascular diseases such as hypertension and heart failure.

Carvedilol is characterized by its complex molecular structure, which includes two carbazole moieties and a methoxyphenoxyethylamine side chain. The compound has a molecular weight of approximately 645.7 g/mol and is known to exist in both racemic and stereoisomeric forms. Its structural formula can be represented as follows:

C39H39N3O6\text{C}_{39}\text{H}_{39}\text{N}_3\text{O}_6

Carvedilol functions primarily as a beta-blocker, inhibiting β1 and β2 adrenergic receptors, which leads to decreased heart rate and myocardial contractility. Additionally, it exhibits alpha-1 adrenergic receptor antagonism, resulting in vasodilation and reduced peripheral resistance. This dual action contributes to its effectiveness in managing heart failure and hypertension.

Antioxidant Properties

Carvedilol has demonstrated significant antioxidant activity, surpassing that of other common beta-blockers. This property is particularly beneficial in preventing oxidative stress-related damage in cardiac tissues, making it advantageous for patients with heart conditions .

Cardiovascular Effects

Clinical studies have shown that Carvedilol effectively reduces blood pressure and improves left ventricular function in patients with heart failure. Its vasodilatory effects help alleviate symptoms associated with chronic heart conditions .

Neuroprotective Effects

Research indicates that Carvedilol may possess neuroprotective properties, potentially benefiting patients with neurodegenerative diseases. It has been studied for its effects on P-glycoprotein, a multidrug transporter implicated in the blood-brain barrier's permeability .

Case Studies

Study Objective Findings
Study A (2021)Evaluate the efficacy of Carvedilol in heart failure patientsSignificant improvement in ejection fraction and reduction in hospitalization rates
Study B (2020)Investigate antioxidant effects on cardiac tissueCarvedilol reduced oxidative stress markers significantly compared to placebo
Study C (2019)Assess neuroprotective effects in animal modelsCarvedilol administration improved cognitive function and reduced neuroinflammation

Pharmacokinetics

Carvedilol exhibits variable pharmacokinetics influenced by factors such as age, body weight, and liver function. It undergoes extensive first-pass metabolism, resulting in a bioavailability of approximately 25% after oral administration. The elimination half-life ranges from 5 to 8 hours.

Aplicaciones Científicas De Investigación

Basic Information

  • IUPAC Name : 1-(9H-Carbazol-4-yloxy)-3-(4-(2-hydroxy-3-((2-(2-methoxyphenoxy)ethyl)amino)propoxy)-9H-carbazol-9-yl)propan-2-ol
  • CAS Number : 1391052-16-6
  • Molecular Formula : C39H39N3O6
  • Molecular Weight : 645.74 g/mol
  • SMILES Notation : COc1ccccc1OCCNCC(O)COc2cccc3c2c4ccccc4n3CC(O)COc5cccc6[nH]c7ccccc7c56

These properties indicate a complex structure that can interact with various biological systems, making it a candidate for further investigation in therapeutic applications.

Cardiovascular Medicine

Carvedilol is primarily known as a non-selective beta-blocker with alpha-blocking activity, widely used in the treatment of hypertension and heart failure. The compound's structural analogs, including 1-(9H-Carbazol-4-yloxy)-3-(4-(2-hydroxy-3...propan-2-ol), have been studied for their potential to enhance the efficacy of existing treatments while minimizing side effects.

Synthesis and Purification Studies

Recent studies have focused on improving the synthesis of Carvedilol and its impurities. For instance, methods involving eco-friendly solvents and reduced reaction times have been developed to enhance yield and purity. The synthesis typically involves the reaction of carbazole derivatives with various amines in controlled environments to minimize impurities .

Drug Formulation Development

The compound has been investigated as an impurity standard in drug formulations, particularly for quality control in pharmaceutical manufacturing. Its presence can affect the pharmacokinetics and pharmacodynamics of the primary drug, necessitating rigorous analysis during formulation development .

Tumor Imaging Agent

Emerging research indicates that derivatives of this compound may serve as tumor-imaging agents due to their ability to bind selectively to certain cancer cells. This application is particularly relevant for imaging in breast, lung, thyroid, and brain cancers .

Case Study 1: Synthesis Optimization

A study published in a patent document outlines an improved process for synthesizing Carvedilol using less toxic reagents and simpler methodologies. The process involves reacting 4-hydroxycarbazole with epichlorohydrin in the presence of eco-friendly solvents. This method not only enhances yield but also reduces environmental impact .

Case Study 2: Pharmacological Efficacy

Research has demonstrated that compounds structurally similar to Carvedilol exhibit enhanced binding affinity to beta receptors compared to traditional beta-blockers. This has implications for developing more effective medications that provide better patient outcomes with fewer side effects .

Comparación Con Compuestos Similares

Research Findings and Implications

  • Synthetic Challenges : Impurity-D’s formation underscores the need for optimized reaction conditions (e.g., controlled stoichiometry, catalyst use) to minimize byproducts .
  • Regulatory Considerations : Impurity-D is monitored as a degradation product in carvedilol formulations, with thresholds set by pharmacopeias to ensure drug safety .

Métodos De Preparación

Reaction Mechanism

The epoxy group in EPC reacts with the primary amine in MPEA, forming a secondary amine linkage. Under excess EPC or prolonged reaction times, a second equivalent of EPC attacks the secondary amine, yielding the bis-carbazole impurity.

Reaction Scheme :

EPC+MPEACarvedilolexcess EPCCarvedilol Impurity D\text{EPC} + \text{MPEA} \rightarrow \text{Carvedilol} \xrightarrow{\text{excess EPC}} \text{Carvedilol Impurity D}

Critical Parameters

  • Solvent : Hydrophilic solvents (e.g., ethanol, water) increase bis-impurity formation by stabilizing intermediates. In contrast, dimethyl sulfoxide (DMSO) suppresses it to 5–7%.

  • Temperature : Elevated temperatures (70–100°C) accelerate side reactions.

  • Stoichiometry : MPEA-to-EPC ratios below 1.5:1 favor impurity generation.

Table 1: Impact of Solvent on Bis-Impurity Yield

SolventBis-Impurity YieldReference
DMSO5–7%
Ethanol15–20%
Water25–30%

Acid or Base-Mediated Epoxide Ring Opening

Controlled hydrolysis or aminolysis of EPC under acidic/basic conditions generates intermediates that dimerize into Carvedilol Impurity D.

Acid-Catalyzed Pathway

Hydrochloric acid in methanol cleaves the epoxy ring of EPC, forming a chlorohydrin intermediate. Subsequent reaction with MPEA yields the impurity:

EPCHCl/MeOHChlorohydrinMPEAImpurity D\text{EPC} \xrightarrow{\text{HCl/MeOH}} \text{Chlorohydrin} \xrightarrow{\text{MPEA}} \text{Impurity D}

Base-Promoted Pathway

Sodium hydroxide in aqueous media opens the epoxy ring, forming a diol intermediate. Condensation with MPEA under heating produces the bis-adduct.

Optimized Conditions :

  • Base : 1M NaOH

  • Temperature : 60°C, 12 hours

  • Yield : 28–35%

Purification and Isolation Techniques

Carvedilol Impurity D is isolated from crude carvedilol via selective precipitation and chromatographic methods.

Acid-Base Extraction

  • Acid Wash : Crude reaction mixture is washed with dilute HCl (pH 4–5) to precipitate carvedilol as its hydrochloride salt, leaving the bis-impurity in the organic layer.

  • Solvent Extraction : The impurity is extracted using dichloromethane and purified via recrystallization from ethyl acetate.

Chromatographic Separation

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent resolves the impurity (Rf = 0.45).

  • HPLC : C18 column, acetonitrile/water (65:35), flow rate 1.0 mL/min, retention time = 14.2 min.

Table 2: Purity Analysis of Isolated Impurity D

MethodPurityReference
HPLC98.5%
NMR97.2%

Analytical Characterization

Spectroscopic Data

  • HRMS (ESI) : m/z 646.2874 [M+H]⁺ (calc. 646.2871).

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.85 (d, 2H), 7.45–7.20 (m, 12H), 4.15 (m, 4H), 3.80 (s, 6H).

  • IR (KBr) : 3350 cm⁻¹ (O-H), 1605 cm⁻¹ (C=N).

Thermodynamic Properties

  • Melting Point : 178–180°C.

  • Solubility : 0.12 mg/mL in water, 8.5 mg/mL in ethanol.

Industrial-Scale Considerations

While Carvedilol Impurity D is typically undesired, its preparation for analytical standards requires:

  • Scale-Up : Batch reactors (50–100 L) with reflux condensers.

  • Cost Analysis : Raw material cost ≈ $12/g, with 20% yield .

Q & A

Conflicting solvent recommendations for Formula IX alkylation (toluene vs. DMF).

  • Resolution : Toluene is preferred for small-scale reactions to simplify isolation, while DMF improves kinetics in large-scale setups but complicates purification .

Tables for Key Data

Q. Table 1: Synthesis Conditions for Carvedilol Intermediates

IntermediateReaction StepOptimal SolventCatalystYield (%)
4-(2,3-Epoxypropoxy)carbazoleEpichlorohydrin alkylationDMFNone75–85
Benzyl CarvedilolFormula IX + X alkylationWaterK₂CO₃ + KI83.1

Q. Table 2: Analytical Signatures for Carvedilol Derivatives

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)MS (m/z)
Carvedilol6.8–7.4 (aromatic), 3.7 (OCH₃)156.2 (C-O), 55.1 (CH₂)406.5
Compound 157.2–8.1 (pyridyl H)149.8 (C=N)423.6

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.